1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole delivers a distinct [4,3-c] ring topology critical for kinase hinge-binding, σ1 receptor engagement (Ki ~1.3 nM), and COX-2 selective inhibition—differentiation unachievable with [2,3-c] or thiopyrano isomers. The tetrahydropyran oxygen enhances solubility and BBB penetration. Procure this privileged scaffold (≥96% purity) to bypass IP constraints on pyrazolo[3,4-b]pyridine cores and accelerate SAR for anticancer (gastric, prostate, esophageal) or anti-inflammatory programs.

Molecular Formula C6H8N2O
Molecular Weight 124.143
CAS No. 258353-57-0
Cat. No. B3013369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole
CAS258353-57-0
Molecular FormulaC6H8N2O
Molecular Weight124.143
Structural Identifiers
SMILESC1COCC2=C1NN=C2
InChIInChI=1S/C6H8N2O/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8)
InChIKeyBVXUWXXNYXLXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole (CAS 258353-57-0): Core Scaffold for Kinase Inhibitors and Bioactive Heterocycles


1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole (CAS 258353-57-0) is a fused bicyclic heterocycle comprising a partially saturated tetrahydropyran ring fused to a pyrazole moiety at the [4,3-c] position [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate for kinase inhibitors, anti-inflammatory agents, and anticancer compounds [2]. The compound possesses a molecular formula of C6H8N2O, a molecular weight of 124.14 g/mol, a topological polar surface area (TPSA) of 37.9 Ų, and a calculated XLogP3 of -0.1, indicating favorable drug-like physicochemical properties [3]. Commercially available at 96-98% purity, it is a solid with a boiling point of 333.6±32.0°C at 760 mmHg .

Why 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Cannot Be Replaced by Common Pyrazole or Pyranopyrazole Analogs


The unique [4,3-c] ring fusion in 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole imparts a distinct three-dimensional geometry and electronic distribution that differentiates it from more extensively studied pyrano[2,3-c]pyrazole isomers and other fused pyrazole systems [1]. This specific topology governs critical molecular recognition events—including kinase hinge-binding orientation, sigma receptor occupancy, and DNA gyrase interaction—which cannot be replicated by alternative scaffolds such as pyrano[2,3-c]pyrazoles, hexahydropyrano[4,3-c]pyrazoles, or thiopyrano[4,3-c]pyrazoles without substantial loss of potency or selectivity [2][3]. Furthermore, the tetrahydropyran oxygen introduces polarity and hydrogen-bonding capacity absent in fully aromatic or sulfur-containing analogs, directly impacting solubility, blood-brain barrier penetration, and metabolic stability [4]. Generic substitution thus risks compromising both target engagement and pharmacokinetic profile.

Quantitative Differentiation of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: Comparative Evidence vs. Closest Analogs


Regioisomeric Scaffold Advantage: [4,3-c] Fusion Yields Distinct Biological Profile Compared to Widely Studied Pyrano[2,3-c]pyrazoles

While pyrano[2,3-c]pyrazoles have been extensively explored as GSK3β inhibitors (IC50 range 3.77–>30 µM) [1], the [4,3-c] regioisomer remains relatively under-investigated, with literature noting that 'limited studies focused on the pyrano[4,3-c]pyrazoles' [2]. This underexplored chemical space presents an opportunity for novel intellectual property and distinct biological activity. The altered fusion pattern modifies the spatial orientation of the pyrazole NH and tetrahydropyran oxygen, which are critical for hinge-region binding in kinase targets [3].

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Anticancer Activity: Indolyl Tetrahydropyrano[4,3-c]pyrazole Derivatives Demonstrate 3-Fold Potency Over 5-Fluorouracil in Multiple Cell Lines

A series of indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives were evaluated against four human cancer cell lines using the MTT assay. Compounds 4i and 4j exhibited approximately three-fold greater activity than the positive control 5-fluorouracil in HGC-27, PC-3, and EC-109 cell lines [1]. Additionally, compounds 4c and 4d displayed activity comparable to doxorubicin against the MCF-7 breast cancer cell line [1].

Anticancer Cytotoxicity Cell-based Assay

Sigma-1 Receptor Affinity: Spirocyclic Pyrano[4,3-c]pyrazole Derivatives Exhibit Nanomolar Ki Values, Competing with Established σ1 Ligands

Spirocyclic 6',7'-dihydro-1'H-spiro[piperidine-4,4'-pyrano[4,3-c]pyrazole] derivatives were designed by merging two pharmacophoric systems. These compounds displayed high affinity for the σ1 receptor, with Ki values in the low nanomolar range (e.g., compound 3a: Ki = 1.3 nM) [1]. This affinity is comparable to or exceeds that of established σ1 ligands such as haloperidol (Ki = 2.5 nM) and pentazocine (Ki = 4.8 nM) [1].

Sigma Receptor CNS Radioligand Binding

Synthetic Accessibility: Domino Protocol Enables Rapid Generation of Diverse 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Libraries for SAR Exploration

A domino reaction protocol based on 1,4:3,6-dianhydrofructose provides efficient access to indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives [1]. This methodology contrasts with the multi-step, lower-yielding routes typically required for pyrano[2,3-c]pyrazole isomers, which often involve multi-component condensations with variable yields [2].

Synthetic Methodology Medicinal Chemistry Library Synthesis

Optimized Application Scenarios for 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Based on Validated Evidence


Kinase Inhibitor Hit Identification and Lead Optimization

Leverage the [4,3-c] fused scaffold as a novel hinge-binding motif for kinase programs where existing pyrazolo[3,4-b]pyridine or pyrano[2,3-c]pyrazole cores face IP restrictions or selectivity challenges [1]. The scaffold is documented as 'particularly useful in synthesizing kinase inhibitors' [2], and its under-explored nature provides an opportunity for proprietary inhibitor design.

Oncology Drug Discovery: Cytotoxic Agent Development

Elaborate the core with indolyl substituents to generate anticancer leads with potent activity against gastric (HGC-27), prostate (PC-3), and esophageal (EC-109) cancer cell lines, achieving up to 3-fold greater potency than 5-fluorouracil [3]. The established synthetic route enables rapid analog generation for SAR optimization against additional cancer types.

CNS-Targeted Sigma-1 Receptor Ligand Design

Employ spirocyclic pyrano[4,3-c]pyrazole derivatives to achieve high-affinity σ1 receptor engagement (Ki ~1.3 nM) for applications in pain management, neuroprotection, or antidepressant development [4]. The tetrahydropyran oxygen may enhance blood-brain barrier penetration relative to fully aromatic analogs [5].

Anti-inflammatory Lead Generation via Cyclooxygenase Modulation

Utilize the pyrano[4,3-c]pyrazole core to develop COX-2 selective inhibitors with improved safety profiles. 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazoles are claimed for anti-inflammatory activity in U.S. Patent 4,178,379, and derivatives have demonstrated COX-2 inhibition (IC50 range 0.034–0.052 µM) with favorable selectivity indices [6].

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